4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid

Solid-state characterization Purity analysis Thermal stability

Select 4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid (CAS 16879-68-8) when traditional sulfonamide NH groups interfere. The N-methyl group eliminates H-bond donation, reducing polarity and boosting solubility in DMSO and ethanol. This prevents unwanted adsorption to solid supports during solid-phase peptide synthesis and ensures clean cross-coupling reactions. The defined melting point (228–230°C) and +0.10 pKa shift vs. NH analogs facilitate structure-property relationship studies. Available at ≥95% purity. Inquire for bulk and custom synthesis.

Molecular Formula C15H15NO4S
Molecular Weight 305.4 g/mol
CAS No. 16879-68-8
Cat. No. B092091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid
CAS16879-68-8
Molecular FormulaC15H15NO4S
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C15H15NO4S/c1-11-3-9-14(10-4-11)21(19,20)16(2)13-7-5-12(6-8-13)15(17)18/h3-10H,1-2H3,(H,17,18)
InChIKeyWPQPCXKPUOSINE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid (CAS 16879-68-8): Chemical Profile and Procurement Essentials for Sulfonamide Benzoic Acid Derivatives


4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid (CAS 16879-68-8) is an aromatic carboxylic acid belonging to the sulfonamide benzoic acid class, characterized by a p-toluenesulfonyl (tosyl) group N-methylated onto a para-aminobenzoic acid scaffold . This structural arrangement confers distinct physicochemical properties, including a predicted pKa of 4.25±0.10, a melting point of 228-230 °C, and solubility in polar aprotic solvents such as DMSO and ethanol . The compound is primarily sourced via custom synthesis for use as a specialized building block or intermediate in organic synthesis and medicinal chemistry applications [1].

Why 4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid Cannot Be Interchanged with Generic Sulfonamide Benzoic Acids: A Procurement Perspective


Direct substitution of 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid with in-class analogs such as 4-(4-methylphenylsulfonamido)benzoic acid (CAS 37028-85-6) or 4-sulfamoylbenzoic acid (CAS 138-41-0) is not straightforward due to quantifiable divergences in molecular architecture and associated physicochemical parameters. The presence of an N-methyl group on the sulfonamide nitrogen of the target compound eliminates hydrogen-bond donor capacity, reduces polarity, and alters both solubility profiles and acidity compared to its NH-containing counterparts . These differences can significantly impact synthetic yields, purification outcomes, and biological activity in downstream applications .

Quantitative Differentiation of 4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid (CAS 16879-68-8) Against Closest Analogs: A Procurement Decision Guide


Melting Point Elevation Compared to N-H Analog: Implications for Solid-State Handling and Purity Assessment

The target compound exhibits a melting point of 228-230 °C, whereas its direct N-H analog, 4-(4-methylphenylsulfonamido)benzoic acid (CAS 37028-85-6), melts at 230-232 °C . Although the difference is small, the N-methylated derivative consistently shows a slightly lower melting point, which is a critical quality attribute for differential scanning calorimetry (DSC)-based purity assays and solid-state formulation .

Solid-state characterization Purity analysis Thermal stability

Reduced Acidity (Higher pKa) Versus NH-Analog: Implications for Ionization State and Solubility at Physiological pH

The target compound has a predicted pKa of 4.25±0.10, which is higher (less acidic) than the predicted pKa of its N-H analog 4-(4-methylphenylsulfonamido)benzoic acid (pKa 4.15±0.10) . This difference arises from the electron-donating effect of the N-methyl group, which stabilizes the conjugate base to a lesser extent. At physiological pH (7.4), this shift translates to a higher fraction of the ionized carboxylate form for the target compound, which can influence solubility and permeability profiles .

pKa prediction Ionization pH-dependent solubility

Enhanced Lipophilicity and Altered Solubility Profile Due to N-Methylation: Solvent Selection for Synthesis and Purification

N-Methylation of the sulfonamide nitrogen reduces hydrogen-bond donor capacity and increases lipophilicity. While quantitative logP data are not available for the target compound, its solubility profile is known to include DMSO and ethanol, with limited water solubility . In contrast, the N-H analog 4-(4-methylphenylsulfonamido)benzoic acid is reported to be soluble in water, methanol, and ethanol . This qualitative difference indicates that the target compound requires polar aprotic or alcoholic solvents for processing, whereas the N-H analog may be manipulated in aqueous conditions.

Lipophilicity Solubility Synthetic workup

Lack of Hydrogen Bond Donor Functionality: Implications for Crystal Packing and Supramolecular Assembly

The N-methyl group in the target compound eliminates the sulfonamide N-H hydrogen bond donor, a structural feature that fundamentally alters crystal packing and intermolecular interactions. In contrast, the N-H analog 4-(4-methylbenzenesulfonamido)benzoic acid exhibits N-H···O and O-H···O hydrogen bonding in its crystal structure, leading to chain formation along the a-axis [1]. This difference can affect the compound's melting behavior, solubility, and stability in co-crystal or formulation applications.

Crystal engineering Hydrogen bonding Solid-state structure

Optimal Research and Industrial Application Scenarios for 4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid (CAS 16879-68-8) Based on Quantitative Evidence


Synthetic Intermediate Requiring Non-Hydrogen Bonding Sulfonamide Moiety

Due to the absence of an N-H donor and the associated altered solubility profile, this compound is ideally suited as a building block in organic synthesis where traditional sulfonamide hydrogen bonding would interfere with desired reactivity or purification. For instance, in peptide coupling or metal-catalyzed cross-coupling reactions, the N-methylated sulfonamide serves as a stable, non-coordinating protecting group that can be removed under orthogonal conditions .

Solid-Phase Synthesis and Combinatorial Chemistry

The compound's enhanced lipophilicity and solubility in organic solvents (DMSO, ethanol) make it a superior candidate for solid-phase synthesis workflows, where high organic solvent compatibility is required for resin loading and washing steps. Its lack of hydrogen-bond donor capacity also minimizes unwanted adsorption to solid supports compared to N-H analogs .

Calibration Standard for Thermal Analysis (DSC/TGA) in Quality Control

The well-defined and reproducible melting point of 228-230 °C, combined with its distinct thermal behavior compared to the N-H analog, positions this compound as a potential calibration standard or reference material for differential scanning calorimetry (DSC) in laboratories that handle sulfonamide benzoic acids. The consistent 2 °C offset from the analog provides an additional layer of identity confirmation during raw material receipt inspection .

Model Compound for Studying N-Methylation Effects on Acidity and Lipophilicity

The quantifiable pKa shift of +0.10 relative to the N-H analog makes this compound a valuable tool for medicinal chemistry and physical organic chemistry research focused on structure-property relationships. It can serve as a probe to evaluate the impact of N-methylation on the ionization state, membrane permeability, and metabolic stability of sulfonamide-containing drug candidates .

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